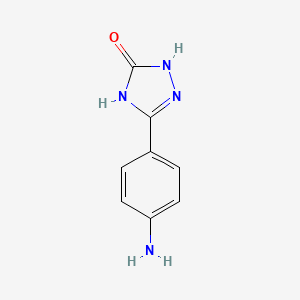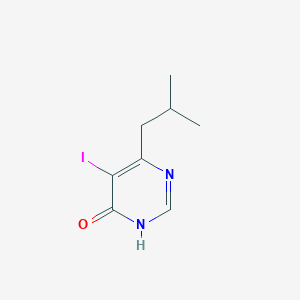
5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one, commonly referred to as Iodopropyl-dihydropyrimidin-4-one (IPDP), is a synthetic compound that has been investigated for its potential applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
- 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is used in organic synthesis, particularly in one-pot, three-component synthesis of related compounds like 2,4,6-triarylpyridines and other dihydropyrimidin-2(1H)-ones, utilizing molecular iodine as a catalyst (Ren & Cai, 2009).
- It acts as a versatile scaffold in organic chemistry for developing various therapeutic agents and exhibits a broad spectrum of activities. The introduction of different substituents at various positions significantly increases biological activity (Rathwa et al., 2018).
Biological and Pharmacological Research
- Derivatives of 3,4-dihydropyrimidin-2(1H)-ones, closely related to 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one, have been synthesized and evaluated for in vitro antimicrobial and antifungal activities. Some of these derivatives exhibit significant antibacterial and antifungal properties (Chitra, Devanathan, & Pandiarajan, 2010).
- Novel 4,4-disubstituted derivatives have been synthesized and assessed for their antiproliferative effect on HL-60 cells, indicating potential applications in cancer research (Nishimura et al., 2022).
- 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, similar in structure, have been identified as potent urease inhibitors in an in vitro screening and molecular modeling study, highlighting their potential in treating diseases related to urease activity (Shamim et al., 2018).
Additional Applications
- There's ongoing research in developing new synthetic routes for creating various derivatives of dihydropyrimidin-2(1H)-ones, indicating their significance in the field of medicinal chemistry (Shkurko, Tolstikova, & Sedova, 2016).
Propriétés
IUPAC Name |
5-iodo-4-(2-methylpropyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c1-5(2)3-6-7(9)8(12)11-4-10-6/h4-5H,3H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFQJUUQBTYHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=O)NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



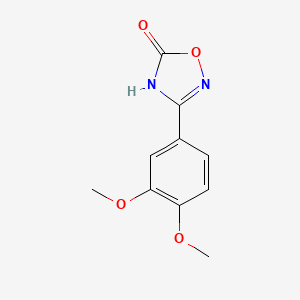
![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)
![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)

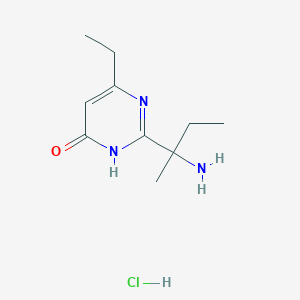
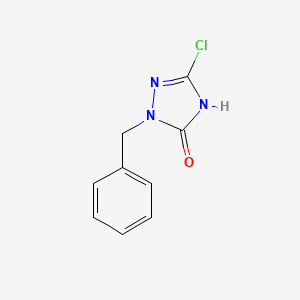

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)
![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)

![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)
